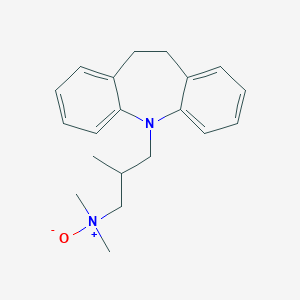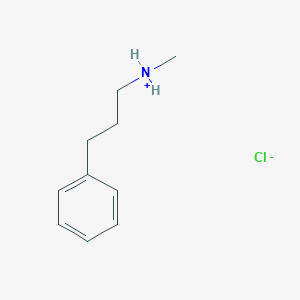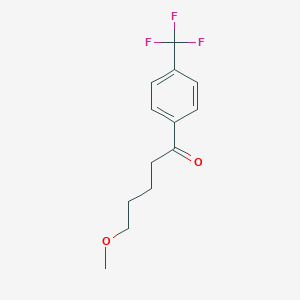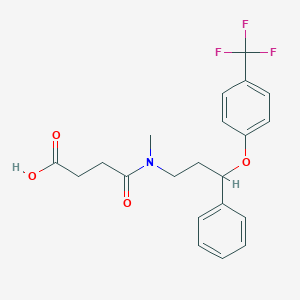
三甲胺氮氧化物
描述
三米帕明N-氧化物是三环类抗抑郁药三米帕明的一种活性代谢产物。 它以抑制人单胺转运蛋白(去甲肾上腺素、血清素、多巴胺)和有机阳离子转运蛋白的能力而闻名 。 由于其药理特性,该化合物被用于抑郁症和焦虑症的研究 .
科学研究应用
三米帕明N-氧化物具有多种科学研究应用:
化学: 它被用于研究单胺转运蛋白和有机阳离子转运蛋白的抑制。
生物学: 研究其对神经递质系统的影响及其在抑郁症和焦虑症中的作用。
医学: 研究其潜在的治疗效果和作用机制。
工业: 用于开发新的抗抑郁药物和相关化合物.
作用机制
三米帕明N-氧化物的作用机制涉及抑制单胺转运蛋白,包括去甲肾上腺素、血清素和多巴胺的转运蛋白。这种抑制导致这些神经递质在突触间隙的水平升高,从而有助于其抗抑郁作用。 该化合物还与有机阳离子转运蛋白相互作用,进一步影响神经递质的动力学 .
生化分析
Biochemical Properties
Trimipramine N-oxide interacts with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . Trimipramine N-oxide preferentially inhibits hSERT .
Cellular Effects
Trimipramine N-oxide, as a metabolite of trimipramine, may contribute to the antidepressant action of trimipramine . It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), and at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .
Molecular Mechanism
It is known that it preferentially inhibits hSERT . This inhibition could eventually contribute to trimipramine’s antidepressant effect .
Transport and Distribution
Trimipramine N-oxide is likely transported and distributed within cells and tissues via the human monoamine transporters and organic cation transporters with which it interacts
准备方法
三米帕明N-氧化物是通过细胞色素P450异构体(如CYP2D6、CYP2C9、CYP2C19、CYP1A2和CYP3A4)对三米帕明的N-氧化形成的 。合成路线涉及在受控条件下使用特定的氧化剂对三米帕明进行氧化。工业生产方法通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。
化学反应分析
三米帕明N-氧化物经历多种类型的化学反应,包括:
氧化: 该化合物本身是通过氧化反应形成的。
还原: 它可以在特定条件下被还原回三米帕明。
取代: 根据所用试剂和条件,可能会发生各种取代反应。
这些反应的常用试剂包括过氧化氢等氧化剂用于氧化,以及硼氢化钠等还原剂用于还原。 这些反应形成的主要产物通常是母体化合物三米帕明及其各种衍生物 .
相似化合物的比较
三米帕明N-氧化物与其他三环类抗抑郁药(如阿米替林和丙咪嗪)相似。由于其对血清素转运蛋白的选择性抑制,它具有独特的药理特征,而不是其他单胺转运蛋白。 这种选择性使其与其他三环类抗抑郁药区分开来,其他三环类抗抑郁药通常以相似的效力抑制多种转运蛋白 .
类似化合物
- 阿米替林
- 丙咪嗪
- 去甲三米帕明
- 2-羟基三米帕明
这些化合物在结构上相似,但在其特定的药理作用和治疗应用方面有所不同。
属性
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOPAPJVNIQNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891486 | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14171-70-1 | |
| Record name | Trimipramine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimipramine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMIPRAMINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of transforming Trimipramine into Trimipramine N-oxide on its potency towards monoamine and organic cation transporters?
A: The provided abstract by [] mentions the inhibitory potency of Trimipramine and its metabolites on monoamine and organic cation transporters but doesn't directly compare the potency of Trimipramine to that of Trimipramine N-oxide. Generally, N-oxidation of drugs can alter their pharmacological properties, including their potency and selectivity towards target proteins. Further research and specific data from the study mentioned in abstract [] are needed to determine how N-oxidation affects Trimipramine's interaction with these transporters.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)




![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

